(1-Cyclohexen-1-ylmethyl)amine hydrochloride
Overview
Description
“(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 32917-19-4 . It has a molecular weight of 111.19 and its IUPAC name is 1-cyclohexen-1-ylmethanamine .
Molecular Structure Analysis
The molecular structure of “(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is represented by the InChI code: 1S/C7H13N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6,8H2 . This indicates that the molecule consists of a cyclohexene ring with a methylamine group attached .Physical And Chemical Properties Analysis
“(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is a solid at room temperature . It should be stored at a temperature between 28 C .Scientific Research Applications
Chemical Synthesis and Reactions
- Dehydrochlorination Reactions : N,N-Bis(silatranylmethyl)methylamine reacts with chloroform, leading to the formation of amine hydrochloride and dichlorocarbene. This process is significant in the cyclopropanation reaction and insertion into the Si-H bond, indicating the potential of (1-Cyclohexen-1-ylmethyl)amine hydrochloride in chemical synthesis and transformations (Lazareva & М. Lazarev, 2011).
- Synthesis of Cyclohexylamine Structures : A study detailed the synthesis of various cyclohexanamine structures, including piperidine-1-ylmethyl)cyclohexanamine, using the Mannich reaction mechanism. These synthesized structures were further analyzed through NMR, FT-IR, and mass spectroscopy, providing insights into the chemical properties and potential applications of these compounds (Taheri et al., 2012).
Catalysis and Polymerization
- Catalytic Hydroxylation : Diiron(III) complexes of tridentate 3N ligands were studied for their capability in the selective hydroxylation of alkanes. These complexes demonstrated efficient catalysis, showcasing the potential of using (1-Cyclohexen-1-ylmethyl)amine hydrochloride derivatives in catalytic processes (Sankaralingam & Palaniandavar, 2014).
- Polymerization of Methyl Methacrylate : Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, including derivatives of (1-Cyclohexen-1-ylmethyl)amine, were synthesized and applied in the polymerization of methyl methacrylate. The study observed that steric properties of the ligand architecture significantly influence the catalytic activity, offering a path to synthesize polymers using these complexes (Ahn et al., 2016).
Medicinal Chemistry and Drug Synthesis
- Anticancer Potential : Pd(II) and Pt(II) complexes containing benzimidazole ligands were synthesized, including those derived from (1-Cyclohexen-1-ylmethyl)amine. These complexes were studied for their cytotoxicity against various cancer cell lines, indicating the possible application in developing anticancer drugs (Ghani & Mansour, 2011).
properties
IUPAC Name |
cyclohexen-1-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-7-4-2-1-3-5-7;/h4H,1-3,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPGOPRTFZOAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexen-1-ylmethyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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